2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid
Description
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is a structurally complex amino acid derivative characterized by a tetrahydro-2H-pyran (oxane) core substituted with an allyl group at the 2-position and an aminoacetic acid moiety at the 3-position. The compound’s unique scaffold combines cyclic ether, allyl, and α-amino acid functionalities, which may confer distinct physicochemical and biological properties.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-amino-2-(2-prop-2-enyloxan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-4-8-7(5-3-6-14-8)9(11)10(12)13/h2,7-9H,1,3-6,11H2,(H,12,13) |
InChI Key |
GFKCIPOKCXGRKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(CCCO1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tetrahydro-2H-pyran-3-ol as a starting material . The allyl group can be introduced through an allylation reaction, and the aminoacetic acid group can be introduced through a subsequent amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid with three classes of related compounds, focusing on structural features, synthetic methods, and biological activities.
Pyran-Based Amino Acid Derivatives
Example Compound: Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10, )
- Structural Similarities : Both compounds feature a pyran or pyran-like heterocyclic core. The allyl group in the target compound contrasts with the pyridine and pyrimidine substituents in Compound 10.
- Functional Implications: The cyano and pyridinyl groups in Compound 10 enhance π-π stacking and hydrogen-bonding capabilities, whereas the allyl group in the target compound may improve lipophilicity and metabolic stability .
2-Aminoacetic Acid Derivatives
Example Compound: Neuroprotective 2-aminoacetic acid derivatives ()
- Structural Similarities: The aminoacetic acid moiety is conserved, but the target compound’s tetrahydro-2H-pyran-allyl substituent distinguishes it from simpler glycine derivatives.
- Biological Activities: 2-Aminoacetic acid derivatives exhibit dose-dependent antihypoxic and neuroprotective effects, particularly in cerebral ischemia models.
- Mechanistic Insights : Derivatives in reduce lipid peroxidation and enhance antioxidant enzyme activity (e.g., catalase, SOD), suggesting the target compound could share similar mechanisms .
Tetrahydro-2H-Pyran Derivatives
Example Compound : (2R,3R,4R)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate (Compound 2.1, )
- Structural Similarities: Both compounds possess a tetrahydro-2H-pyran backbone. However, Compound 2.1 is esterified with acetyl groups, whereas the target compound integrates aminoacetic acid and allyl functionalities.
- Synthetic Routes: Compound 2.1 is synthesized via acetylation of hydroxyl groups using 1,3-dimethyl-2-imidazolylmethanol , contrasting with the likely multi-step allylation and amino acid conjugation required for the target compound.
Research Implications and Gaps
- The target compound’s allyl group may offer advantages in drug design, such as enhanced membrane permeability or covalent binding to targets.
- Direct pharmacological data are lacking; future studies should evaluate its antihypoxic and neuroprotective efficacy using models from .
- Synthetic optimization (e.g., enantioselective allylation) could improve yield and purity, drawing from methodologies in and .
Biological Activity
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid, also known by its CAS number 2089648-54-2, is a compound characterized by a unique structural configuration that includes both an amino acid functional group and an allyl-substituted tetrahydropyran ring. This combination suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
The presence of the allyl group may enhance the compound's reactivity and biological interactions, which are crucial for its pharmacological profile.
Biological Activity Overview
The biological activity of 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid can be summarized as follows:
- Cytotoxicity : Initial studies suggest that compounds structurally related to this amino acid exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, research on related compounds has shown selective cytotoxic effects on human oral squamous cell lines, indicating potential therapeutic applications in cancer treatment .
- Pharmacological Potential : The unique structure may contribute to specific interactions with biological targets, possibly influencing pathways involved in cell proliferation and apoptosis. Further interaction studies are necessary to elucidate its pharmacological profile.
- Synthesis and Accessibility : The compound can be synthesized through various organic chemistry methods, highlighting its accessibility for research purposes. This ease of synthesis encourages further exploration of its biological properties.
Case Study 1: Cytotoxic Activity Against Tumor Cells
A study evaluated the cytotoxic effects of several amino acid derivatives against human oral tumor cell lines. While specific data on 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is limited, related compounds demonstrated significant variability in sensitivity among different cell lines. For example:
- HSC-2 Cells : Most sensitive to treatment.
- HSC-3 Cells : Most resistant.
This variability suggests that similar derivatives may also exhibit selective toxicity, warranting further investigation into 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid's effects .
Case Study 2: Structural Comparison and Biological Implications
A comparative analysis of structurally similar compounds revealed that the presence of an allyl substitution in the tetrahydropyran ring could influence biological activity significantly. The following table summarizes some relevant compounds and their features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | C8H15NO3 | Lacks allyl substitution; simpler structure |
| 4-Amino-2-methyltetrahydro-2H-pyran-4-carboxylic acid | C7H13NO3 | Contains a carboxylic acid; no amino group |
| (Tetrahydro-2H-pyran-2-yl)oxyacetic acid | C7H12O4 | Oxy-acid derivative; different functional groups |
The unique combination in 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid may confer distinct properties not seen in these other compounds, making it a candidate for targeted research in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
